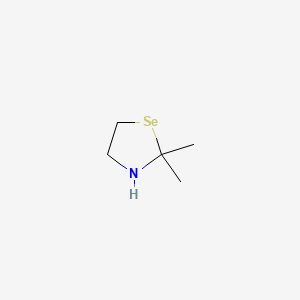
Selenazolidine, 2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenazolidine, 2,2-dimethyl-: is a selenium-containing heterocyclic compound It is structurally similar to thiazolidine but with a selenium atom replacing the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the use of Fmoc-protected selenazolidine in a one-pot chemical synthesis.
Copper-Mediated Deprotection: Another approach involves copper-mediated deprotection of selenazolidine, enabling the one-pot chemical synthesis of challenging proteins.
Industrial Production Methods: The industrial production of selenazolidine, 2,2-dimethyl-, typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Selenazolidine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the selenium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.
Major Products Formed:
Oxidation Products: Selenoxides and selenones.
Reduction Products: Selenides.
Substitution Products: Various selenoethers and selenoamines.
Applications De Recherche Scientifique
Chemistry:
Peptide Chemistry: Selenazolidine is used as a proline surrogate in peptide synthesis, offering a selenium probe for NMR and mass spectrometry analytical purposes.
Biology:
Protein Synthesis: It is utilized in the synthesis of selenoproteins, which are essential for various biological functions.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in targeting protein-protein interactions.
Industry:
Catalysis: Selenazolidine derivatives are investigated for their catalytic properties in various industrial processes.
Mécanisme D'action
Molecular Targets and Pathways: Selenazolidine, 2,2-dimethyl-, exerts its effects primarily through its incorporation into peptides and proteins. The selenium atom in the compound can participate in redox reactions, influencing the activity of selenoproteins. These proteins play crucial roles in cellular processes, including antioxidant defense and redox regulation .
Comparaison Avec Des Composés Similaires
Thiazolidine: Similar structure but contains sulfur instead of selenium.
Selenocysteine: A naturally occurring amino acid with selenium.
Selenomethionine: Another selenium-containing amino acid.
Uniqueness: Selenazolidine, 2,2-dimethyl-, is unique due to its specific incorporation into peptides as a proline surrogate, offering distinct advantages in peptide synthesis and analytical applications .
Propriétés
Numéro CAS |
6474-13-1 |
|---|---|
Formule moléculaire |
C5H11NSe |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-selenazolidine |
InChI |
InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 |
Clé InChI |
WJHBHNDZHHQIHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCC[Se]1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
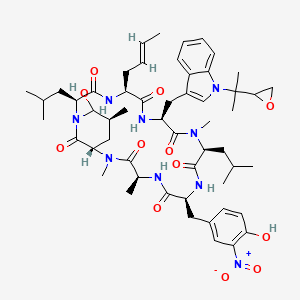
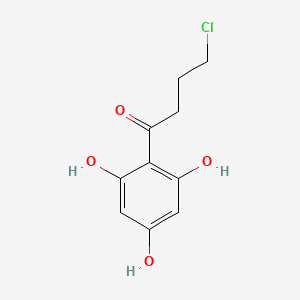
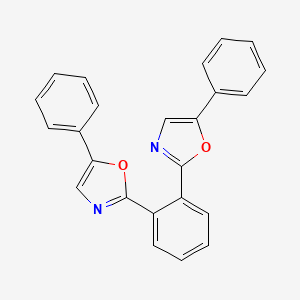
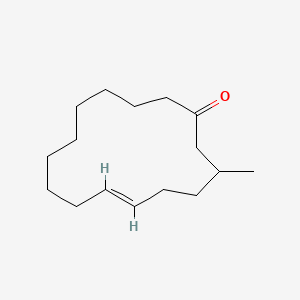
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
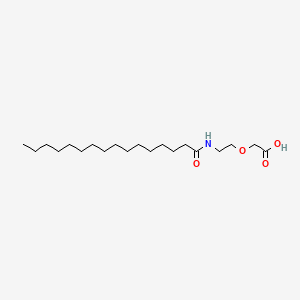
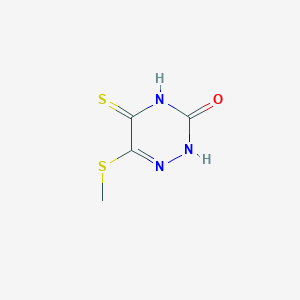

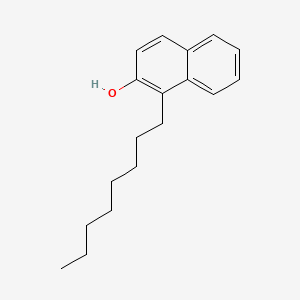
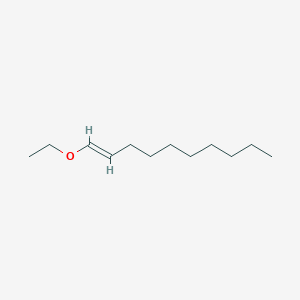
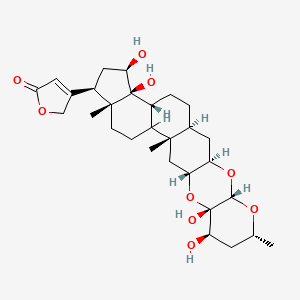
arsanium bromide](/img/structure/B15176074.png)

